molecular formula C11H14N4O B155893 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 74150-02-0

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B155893
CAS No.: 74150-02-0
M. Wt: 218.26 g/mol
InChI Key: WXSDHOPIGKDWTF-UHFFFAOYSA-N
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Description

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one or Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in nerve signal transmission, particularly in the regulation of action potentials and neurotransmitter release.

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . As a result, calcium channels can remain open for a longer time, allowing for greater acetylcholine release to stimulate muscle at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking potassium channels and increasing acetylcholine release, Amifampridine enhances neuromuscular transmission, improving muscle strength and reducing muscle fatigue.

Pharmacokinetics

Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . The compound is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for 3-N-acetylamifampridine . About 19% of the compound is excreted unmetabolized, and 74–81% is excreted as 3-N-acetylamifampridine via the kidneys .

Result of Action

The molecular and cellular effects of Amifampridine’s action primarily manifest as improved muscle strength and reduced muscle fatigue in patients with Lambert-Eaton myasthenic syndrome (LEMS) . This is due to the increased acetylcholine release at the neuromuscular junction, leading to enhanced muscle stimulation .

Properties

IUPAC Name

3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSDHOPIGKDWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392501
Record name 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74150-02-0
Record name 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g of 6-(4-amino-3-nitrophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one are dissolved in 2 1 of methanol and hydrogenated over 20 g of 5% palladium-on-charcoal at 20° and 1 bar until absorption ceases. Filtration and evaporation give 6-(3,4-diaminophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one, m.p. 195°-196°.
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Synthesis routes and methods II

Procedure details

6-(4-Benzylamino-3-nitrophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one was mixed with methanol and a separately prepared mixture of Pd/C catalyst, water and hydrochloric acid. After hydrogenation, the reaction mixture was filtered and the filtrate was alkalined with a sodium hydroxide solution. The precipitate was filtered, rinsed with water and methanol, filtered and dried, to obtain 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one.
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